3,5-二氟-2-甲基苯甲醛

描述

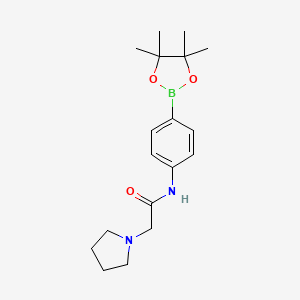

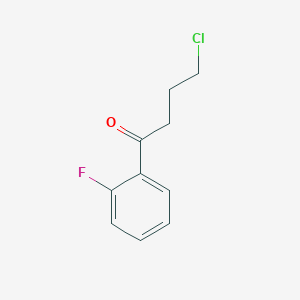

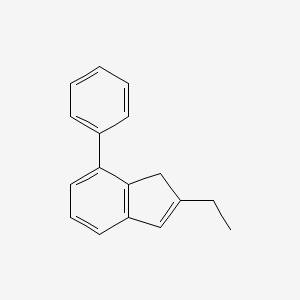

3,5-Difluoro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has a molecular weight of 156.13 g/mol .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-2-methylbenzaldehyde is1S/C8H6F2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

3,5-Difluoro-2-methylbenzaldehyde is a solid at room temperature . It should be stored in a cool, dry place .科学研究应用

Synthesis and Anticancer Activity

3,5-Difluoro-2-methylbenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatin A-4. These compounds have shown significant in vitro anticancer properties, retaining the potent cell growth inhibitory properties of their non-fluorinated counterparts (Lawrence et al., 2003).

Fluorescent pH Sensor Development

This compound has also been involved in the development of a highly selective fluorescent pH sensor. It shows a significant increase in fluorescence intensity within a specific pH range, valuable for studying biological organelles (Saha et al., 2011).

Spectroscopic and Theoretical Analysis

The compound has been subject to density functional theory calculations and spectroscopic (FT-IR, FT-RAMAN) analysis, providing insights into its molecular geometry, vibrational frequencies, and Raman scattering activities. This kind of research is crucial for understanding the fundamental properties of the molecule (Iyasamy et al., 2016).

Catalytic Reactions

In catalysis, 3,5-Difluoro-2-methylbenzaldehyde has been involved in self-terminated cascade reactions for the production of methylbenzaldehydes from ethanol. These reactions are important for the selective conversion of bioethanol to value-added chemicals (Moteki et al., 2016).

Pheromone Synthesis

This compound plays a role in the synthesis of components for astigmatidmites, acting as alarm and sex pheromones. Establishing convenient synthesis methods for such compounds is vital for developing practical applications of these pheromones (Noguchi et al., 1997).

Conformational Studies

Conformational studies of fluoroaldehyde groups in compounds like 3,5-Difluoro-2-methylbenzaldehyde have been conducted to understand their structural preferences. These studies, based on long-range spin–spin coupling constants, provide insights into the favored conformations of such molecules in different solvents (Schaefer et al., 1980).

Metal Complex Synthesis

This compound has been used in the synthesis of zinc(II) and copper(II) complexes with macrocyclic heteronucleating ligands. The study of these complexes contributes to the understanding of coordination chemistry and the properties of these metal complexes (Arion et al., 1998).

Organic Synthesis and Catalysis

In organic synthesis and catalysis, 3,5-Difluoro-2-methylbenzaldehyde is involved in the selective oxidation of benzyl alcohols to aromatic aldehydes. This process is significant for producing compounds like 4-methylbenzaldehyde in an environmentally friendly manner (Wu et al., 2016).

Reaction Mechanisms

The compound's role in various reaction mechanisms, such as the lithiation of aryl benzyl ethers, has been studied. Understanding these mechanisms is crucial for advancing synthetic chemistry (Chodakowski et al., 2005).

Infrared Spectroscopy

Matrix-isolation infrared spectroscopy of difluorobenzaldehydes, including isomers like 3,5-Difluoro-2-methylbenzaldehyde, provides valuable data on their spectroscopic behavior, aiding in the study of molecular structures and their interactions (Itoh et al., 2011).

安全和危害

未来方向

属性

IUPAC Name |

3,5-difluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPAERCJUJOIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-methylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)